molecular formula C6H12O2 B6154412 (1S)-1-(3-methyloxetan-3-yl)ethan-1-ol CAS No. 2227675-91-2

(1S)-1-(3-methyloxetan-3-yl)ethan-1-ol

Cat. No.: B6154412
CAS No.: 2227675-91-2
M. Wt: 116.2
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Description

(1S)-1-(3-methyloxetan-3-yl)ethan-1-ol is an organic compound that belongs to the class of oxetanes. Oxetanes are four-membered cyclic ethers known for their strained ring structure, which imparts unique chemical properties. This compound features a hydroxyl group attached to an ethan-1-ol backbone, with a 3-methyloxetane substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(3-methyloxetan-3-yl)ethan-1-ol can be achieved through several methods:

    Ring-Opening Reactions: Starting from 3-methyloxetane, the ring can be opened using nucleophiles under acidic or basic conditions to introduce the ethan-1-ol moiety.

    Asymmetric Synthesis: Utilizing chiral catalysts or chiral auxiliaries to ensure the (1S) configuration during the formation of the oxetane ring.

Industrial Production Methods

Industrial production may involve:

    Catalytic Hydrogenation: Using metal catalysts to reduce precursors to the desired alcohol.

    Continuous Flow Chemistry: Employing continuous reactors to optimize reaction conditions and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can undergo reduction to form corresponding ethers or alkanes.

    Substitution: The hydroxyl group can be substituted with halides or other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Thionyl chloride, phosphorus tribromide.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Ethers, alkanes.

    Substitution Products: Halides, esters.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

    Polymer Chemistry: Incorporated into polymer backbones to impart unique properties.

Biology and Medicine

    Drug Development: Potential use as a building block for bioactive molecules.

    Biochemical Studies: Studied for its interactions with enzymes and proteins.

Industry

    Material Science: Utilized in the development of new materials with specific mechanical and chemical properties.

    Catalysis: Employed as a ligand in catalytic reactions.

Mechanism of Action

The mechanism by which (1S)-1-(3-methyloxetan-3-yl)ethan-1-ol exerts its effects involves:

    Molecular Targets: Interaction with specific enzymes or receptors.

    Pathways Involved: Modulation of biochemical pathways, such as metabolic or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-(3-methyloxetan-3-yl)ethan-1-ol: The enantiomer of the compound with similar but distinct properties.

    3-Methyloxetane: The parent compound without the ethan-1-ol moiety.

    Ethan-1-ol: The simpler alcohol without the oxetane ring.

Uniqueness

    Strained Ring Structure: The presence of the oxetane ring imparts unique reactivity.

    Chirality: The (1S) configuration provides specific stereochemical properties.

Properties

CAS No.

2227675-91-2

Molecular Formula

C6H12O2

Molecular Weight

116.2

Purity

95

Origin of Product

United States

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